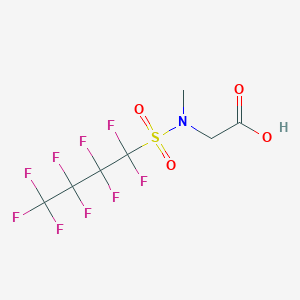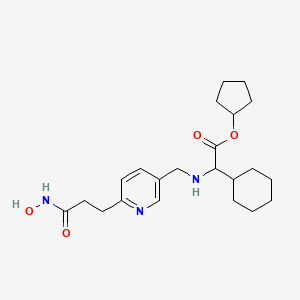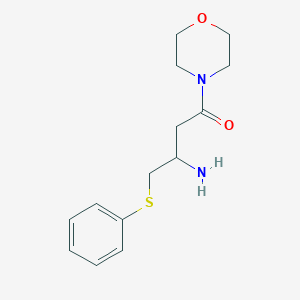
MeFBSAA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl perfluorobutane sulfonamidoacetic acid is a perfluoroalkyl sulfonamido derivative, belonging to the family of per- and polyfluoroalkyl substances (PFAS). These compounds are widely used in various consumer and industrial products due to their unique properties, which are mainly attributed to the strong carbon-fluorine bonds found within them . N-methyl perfluorobutane sulfonamidoacetic acid is a short-chain PFAS, introduced as a replacement for long-chain PFAS like perfluorooctane sulfonic acid and perfluorooctanoic acid, which have been phased out due to their persistence and bioaccumulation in the environment .
Méthodes De Préparation
N-methyl perfluorobutane sulfonamidoacetic acid can be synthesized from perfluorobutane sulfonyl fluoride as a starting material. The synthesis involves nucleophilic substitution reactions, where the sulfonyl fluoride is reacted with N-methylamine to form N-methyl perfluorobutane sulfonamide. This intermediate is then further reacted with chloroacetic acid to yield N-methyl perfluorobutane sulfonamidoacetic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods for N-methyl perfluorobutane sulfonamidoacetic acid often involve large-scale synthesis using similar reaction pathways. The process includes purification steps such as recrystallization and chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
N-methyl perfluorobutane sulfonamidoacetic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions include perfluorobutane sulfonate, amine derivatives, and various substituted sulfonamides .
Applications De Recherche Scientifique
N-methyl perfluorobutane sulfonamidoacetic acid has several scientific research applications:
Biology: This compound is studied for its environmental impact and biodegradation pathways, as it can be a precursor to other PFAS.
Medicine: Research is ongoing to understand the potential health effects of exposure to N-methyl perfluorobutane sulfonamidoacetic acid and its degradation products.
Industry: It is used in the production of water and stain-resistant coatings for textiles, paper, and other materials.
Mécanisme D'action
N-methyl perfluorobutane sulfonamidoacetic acid exerts its effects primarily through its strong carbon-fluorine bonds, which confer stability and resistance to degradation. In biological systems, it can interact with proteins and enzymes, potentially disrupting normal cellular functions. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to be a precursor to perfluorobutane sulfonate, which can accumulate in the environment and living organisms.
Comparaison Avec Des Composés Similaires
N-methyl perfluorobutane sulfonamidoacetic acid is similar to other short-chain PFAS, such as:
N-ethyl perfluorobutane sulfonamidoacetic acid: This compound has an ethyl group instead of a methyl group, leading to slightly different chemical properties and reactivity.
Perfluorobutane sulfonate: A common degradation product of N-methyl perfluorobutane sulfonamidoacetic acid, known for its persistence in the environment.
Perfluorooctane sulfonamide: A long-chain PFAS with similar applications but higher bioaccumulation potential.
The uniqueness of N-methyl perfluorobutane sulfonamidoacetic acid lies in its short-chain structure, which makes it less bioaccumulative compared to long-chain PFAS, while still providing the desired chemical properties for industrial applications.
Propriétés
Numéro CAS |
159381-10-9 |
|---|---|
Formule moléculaire |
C4F9SO2N(CH3)CH2COOH C7H6F9NO4S |
Poids moléculaire |
371.18 g/mol |
Nom IUPAC |
2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C7H6F9NO4S/c1-17(2-3(18)19)22(20,21)7(15,16)5(10,11)4(8,9)6(12,13)14/h2H2,1H3,(H,18,19) |
Clé InChI |
SKGBGOQHXBAKKO-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)


![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)

![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)
![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)

![tert-butyl N-[(E)-[1-amino-2-(2-chlorophenyl)ethylidene]amino]carbamate](/img/structure/B13383508.png)
![9-Chloronaphtho[1,2-b]benzofuran](/img/structure/B13383514.png)
